N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Description
N-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic small molecule featuring an imidazo[1,2-b]pyridazine core substituted with a methyl group at position 2 and a carboxamide group at position 6. The carboxamide nitrogen is further functionalized with a [2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl moiety. The 4-methoxyphenyl-thiazole substituent may enhance solubility and target binding compared to halogenated analogs, while the methyl group on the imidazo[1,2-b]pyridazine core could influence metabolic stability .
Properties
IUPAC Name |
N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-12-10-24-17(21-12)8-7-16(23-24)18(25)20-9-14-11-27-19(22-14)13-3-5-15(26-2)6-4-13/h3-8,10-11H,9H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXTWQJXRYEXRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C(=O)NCC3=CSC(=N3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a complex molecule that likely interacts with multiple targetsIt contains structural elements of indole and thiazole derivatives, which are known to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Based on its structural similarity to indole and thiazole derivatives, it can be inferred that it may interact with its targets through a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can lead to conformational changes in the target proteins, potentially altering their function and leading to the observed biological effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole and thiazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways. These could include pathways involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Result of Action
Given the broad spectrum of biological activities associated with indole and thiazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects. These could include inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, prevention of HIV infection, reduction of oxidative stress, inhibition of microbial growth, inhibition of tuberculosis, regulation of blood glucose levels, prevention of malaria infection, and inhibition of cholinesterase activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related molecules to highlight key differences in pharmacophores, physicochemical properties, and inferred pharmacological profiles.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The 4-methoxyphenyl group in the target compound likely improves aqueous solubility compared to halogenated phenyl groups (e.g., 4-chloro-2-fluorophenyl in ). Bulky substituents like quinolin-6-ylmethyl () may enhance target affinity but compromise pharmacokinetics due to increased molecular weight.
Pharmacological Implications :
- The cyclopropyl group in could enhance metabolic stability by resisting oxidative degradation, whereas the methyl group in the target compound offers steric hindrance without significant metabolic liability.
- Thiazole-containing analogs (, target compound) may target cysteine-rich kinase domains through sulfur-mediated interactions.
ADME Profile :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
